5-Fluoro-2-methylbenzonitrile

Catalog No.
S752414
CAS No.
77532-79-7
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylbenzonitrile

CAS Number

77532-79-7

Product Name

5-Fluoro-2-methylbenzonitrile

IUPAC Name

5-fluoro-2-methylbenzonitrile

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3

InChI Key

IBRODYNXELBTJC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C#N

Canonical SMILES

CC1=C(C=C(C=C1)F)C#N

Geometrical Structure, Vibrational Spectra, NLO, NBO, Electronic Transitions and Thermo Dynamical Analysis

Theoretical Spectroscopic and Second Harmonic Generations Studies

    Scientific Field: Theoretical Chemistry

    Summary of Application: This study conducted theoretical spectroscopic and second harmonic generations studies of 5-Fluoro-2-methylbenzonitrile.

    Methods of Application: The FT-IR (400–4000 cm -1) and FT-Raman spectra (50-3500 cm -1) of 5-Fluoro-2-methylbenzonitrile were recorded.

    Results: The spectra of the compound were found to be in good agreement with the calculation results.

Organic Intermediate and Pharmaceutical Intermediate

Synthesis of TADF Dyes in OLED Applications

Synthesis of 3-Cyano-4-fluorobenzyl Bromide

Synthesis of Aniline Blue Phthalocyanine Dyes

5-Fluoro-2-methylbenzonitrile is a fluorinated aromatic compound with the chemical formula C8H6FNC_8H_6FN and a molecular weight of approximately 135.14 g/mol. It is characterized by a fluorine atom and a methyl group attached to a benzonitrile structure, specifically at the 5- and 2-positions, respectively. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and materials, particularly in the production of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters .

There is no current information available on the specific mechanism of action of 5-Fluoro-2-methylbenzonitrile in biological systems.

As with most organic compounds, specific safety precautions should be considered when handling 5-Fluoro-2-methylbenzonitrile. Safety Data Sheets (SDS) from chemical suppliers typically provide information on potential hazards, including:

  • Inhalation and skin contact hazards: Aromatic nitriles can be irritating to the skin and respiratory system.
  • Flammability: Organic compounds with aromatic rings can be flammable. However, specific data on the flammability of 5-Fluoro-2-methylbenzonitrile is not available.
Typical of benzonitrile derivatives, including:

  • Nucleophilic Substitution: This reaction occurs where nucleophiles attack the electrophilic carbon of the nitrile group, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can influence reactivity, allowing for substitution at other positions on the aromatic ring.
  • Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under suitable conditions.

These reactions make 5-fluoro-2-methylbenzonitrile a versatile building block in organic synthesis .

The synthesis of 5-fluoro-2-methylbenzonitrile can be achieved through several methods:

  • Direct Fluorination: This method involves the introduction of a fluorine atom at the desired position on a methylbenzonitrile precursor using fluorinating agents.
  • Nucleophilic Aromatic Substitution: A common approach where a suitable nucleophile displaces a leaving group on an appropriately substituted benzonitrile.
  • Rearrangement Reactions: Certain rearrangements can yield this compound from other substituted benzonitriles under specific conditions.

These methods allow for high yields and purity of the final product, making it suitable for industrial applications .

5-Fluoro-2-methylbenzonitrile has several important applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs), contributing to drug development.
  • OLEDs and TADF Emitters: The compound serves as a key building block in developing advanced materials for organic light-emitting diodes, enhancing performance metrics such as efficiency and stability.
  • Chemical Research: Its unique structure allows it to be used in research exploring new synthetic pathways and materials science applications .

Research on interaction studies involving 5-fluoro-2-methylbenzonitrile primarily focuses on its interactions with biological molecules and its role as an intermediate in synthesizing more complex compounds. Studies indicate that its derivatives can interact with various enzymes and receptors, potentially influencing metabolic pathways. Additionally, theoretical studies have explored its spectroscopic properties, providing insights into its behavior in different environments .

Several compounds share structural similarities with 5-fluoro-2-methylbenzonitrile. Here are some notable examples:

Compound NameFormulaUnique Features
4-Fluoro-2-methylbenzonitrileC8H6FNUsed in TADF emitters; enhanced thermal stability
4-Amino-5-fluoro-2-methylbenzonitrileC8H8FNContains an amino group; potential for different biological activities
3-Fluoro-4-methylbenzonitrileC8H8FNDifferent substitution pattern; may exhibit distinct reactivity
4-FluorobenzonitrileC7H4FNLacks methyl substitution; simpler structure

The uniqueness of 5-fluoro-2-methylbenzonitrile lies in its specific combination of functional groups, which enhances its utility in both synthetic chemistry and material science applications. The fluorine atom significantly affects its electronic properties, making it valuable for developing advanced materials like OLEDs .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Fluoro-2-methylbenzonitrile

Dates

Modify: 2023-08-15

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